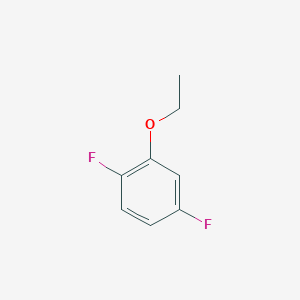

2-Ethoxy-1,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVZZXUZQNLMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethoxy 1,4 Difluorobenzene and Its Derivatives

Established Synthetic Routes to 2-Ethoxy-1,4-difluorobenzene

The preparation of this compound is primarily achieved through well-established methods in aromatic chemistry. These include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, which provide reliable pathways to the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Formation

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. chemistrysteps.comvapourtec.com The reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing this compound, the common starting material is 1,2,4-trifluorobenzene (B1293510), which reacts with an ethoxide source.

The mechanism proceeds via an addition-elimination pathway. The nucleophile (ethoxide) attacks the carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The aromaticity is subsequently restored by the elimination of the fluoride (B91410) leaving group. The presence of multiple fluorine atoms on the benzene (B151609) ring makes it sufficiently electron-poor to facilitate this nucleophilic attack. vapourtec.com

A critical aspect of the SNAr reaction on poly-substituted aromatic rings is regioselectivity—the control of which leaving group is replaced. In the reaction of 1,2,4-trifluorobenzene with sodium ethoxide, the substitution preferentially occurs at the C2 position to yield this compound.

This regioselectivity is governed by the ability of the electron-withdrawing fluorine atoms to stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects. When the ethoxide attacks the C2 position, the resulting negative charge can be delocalized onto the adjacent fluorine atoms at positions 1 and 4. This provides significant stabilization. In contrast, attack at the C1 or C4 positions results in less favorable stabilization of the intermediate. Computational studies on similar polyhalogenated systems have shown that the site of substitution can be predicted by evaluating the relative stability of these intermediates. researchgate.net The fluorine atom is an effective leaving group in SNAr reactions, often more so than heavier halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

The efficiency and outcome of the SNAr synthesis of this compound are highly dependent on the reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time.

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF) are commonly employed. These solvents are effective at solvating the cation of the ethoxide salt, thereby increasing the nucleophilicity of the ethoxide anion.

Base/Nucleophile Source: Sodium ethoxide or potassium ethoxide are typical nucleophile sources. They can be generated in situ by reacting ethanol (B145695) with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH).

Temperature: The reaction is often performed at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and reduced selectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

The table below summarizes typical conditions and reported yields for the SNAr synthesis.

| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) |

| 1,2,4-Trifluorobenzene | Sodium Ethoxide | DMF | 80-100 °C | >85% |

| 1,2,4-Trifluorobenzene | Ethanol / KOH | DMSO | 90 °C | ~80% |

| 1,2,4-Trifluorobenzene | Ethanol / NaH | THF | 65 °C (Reflux) | >90% |

Palladium-Catalyzed C-O Cross-Coupling Methods for Fluorinated Aryl Ethers

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, providing an alternative route to fluorinated aryl ethers. nih.govnih.gov This methodology typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. acs.org For the synthesis of this compound, a potential precursor would be a bromo-difluorobenzene, such as 2-bromo-1,4-difluorobenzene, coupled with ethanol.

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and a base facilitates the formation of a palladium-alkoxide complex.

Reductive Elimination: The aryl and ethoxy groups couple, forming the desired ether product and regenerating the palladium(0) catalyst.

The success of these reactions heavily relies on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, are often necessary to promote the crucial reductive elimination step. researchgate.net Recent developments have produced highly effective protocols using commercially available precatalysts that feature short reaction times and excellent functional group tolerance. nih.govacs.org

| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature |

| 2-Bromo-1,4-difluorobenzene | Ethanol | Pd₂(dba)₃ / tBuXPhos | Cs₂CO₃ | Toluene | 100 °C |

| 1-Bromo-2,5-difluorobenzene | Ethanol | tBuBrettPhos Pd G3 | K₃PO₄ | Toluene | 80 °C |

Other Transition Metal-Catalyzed Routes (e.g., Copper-Mediated)

Copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann condensations, represent a classical and still relevant method for forming aryl ethers. researchgate.net These reactions are typically less expensive than their palladium-catalyzed counterparts. The synthesis of fluorinated aryl ethers can be achieved by coupling an aryl halide with an alcohol in the presence of a copper catalyst, a base, and often a ligand. rsc.org

While historically requiring harsh conditions, modern copper-catalyzed systems operate under milder temperatures and show broader substrate scope. nih.gov The use of directing groups on the aryl halide can significantly enhance the reactivity, enabling the use of more abundant and less expensive aryl bromides and chlorides. nih.gov For instance, an appropriately substituted difluorobromobenzene could be coupled with ethanol using a copper(I) catalyst. Mechanistic studies suggest that these transformations can proceed through a Cu(I)/Cu(III) catalytic cycle. rsc.org

Novel and Emerging Synthetic Approaches

While traditional methods are robust, research continues into developing more efficient, sustainable, and novel synthetic routes. For fluorinated aryl ethers like this compound, emerging areas include advancements in catalysis and flow chemistry.

Continuous flow chemistry offers significant advantages over batch processing for SNAr reactions, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. vapourtec.com The synthesis of fluorinated anilines, which proceeds through a similar SNAr mechanism, has been successfully demonstrated in flow reactors, suggesting the applicability of this technology to the synthesis of this compound. vapourtec.com

Furthermore, the development of novel catalytic systems remains a key research area. This includes designing more active and stable palladium or copper catalysts that can operate at lower temperatures and catalyst loadings. Photocatalysis and electrochemistry are also emerging as powerful platforms for cross-coupling reactions, although their specific application to the synthesis of this compound is not yet widely reported. These methods hold the promise of activating substrates under exceptionally mild conditions, potentially avoiding the need for pre-functionalized starting materials.

Green Chemistry Principles in the Synthesis of Fluorinated Aryl Ethers

Green chemistry principles are integral to the development of sustainable synthetic routes for fluorinated aryl ethers like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key aspects include the use of safer solvents, minimizing waste, and improving energy efficiency.

In the context of synthesizing fluorinated aryl ethers, green chemistry can be implemented through:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and increase reaction efficiency. This includes the use of recyclable heterogeneous catalysts.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating.

A potential green synthetic route to this compound could involve a solvent-free reaction or a reaction in a green solvent, catalyzed by a recyclable solid catalyst, thereby minimizing environmental impact.

Table 1: Application of Green Chemistry Principles in Aryl Ether Synthesis

| Green Chemistry Principle | Application in Fluorinated Aryl Ether Synthesis | Potential Benefit |

|---|---|---|

| Prevention of Waste | Designing syntheses with high atom economy, such as direct C-H activation for etherification. | Reduced generation of byproducts and waste streams. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions instead of hazardous organic solvents like DMF or DMSO. | Minimized environmental pollution and worker exposure to toxic chemicals. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. | Lower energy costs and a smaller carbon footprint for the manufacturing process. |

| Use of Catalysis | Replacing stoichiometric bases with catalytic amounts of more efficient and recyclable catalysts (e.g., solid-supported bases or phase-transfer catalysts). | Increased reaction rates, lower catalyst loading, and easier product purification. |

Photoredox Catalysis for Fluorinated Aromatic Compounds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways for the formation of C-F and C-O bonds. mdpi.comresearchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.

For the synthesis of fluorinated aromatic compounds, photoredox catalysis can be applied to:

Direct C-H Fluorination: Introducing fluorine atoms directly onto an aromatic ring.

Cross-Coupling Reactions: Facilitating the formation of C-O bonds between aryl halides and alcohols under mild conditions.

A hypothetical photoredox-catalyzed synthesis of this compound could involve the coupling of a difluorinated aromatic precursor with ethanol or an ethoxide source, initiated by a suitable photocatalyst under visible light irradiation. This approach would avoid the need for high temperatures and strong bases often required in traditional methods.

Table 2: Key Features of Photoredox Catalysis in Fluorinated Aromatic Synthesis

| Feature | Description | Relevance to this compound Synthesis |

|---|---|---|

| Mild Reaction Conditions | Reactions are often conducted at room temperature using visible light as the energy source. | Avoids thermal degradation of sensitive functional groups and reduces energy consumption. |

| High Functional Group Tolerance | The radical-based mechanisms are often tolerant of a wide range of functional groups. | Allows for the synthesis of complex derivatives of this compound without the need for protecting groups. |

| Novel Reactivity | Enables transformations that are challenging to achieve with traditional thermal methods. | Potential for the development of new, more direct synthetic routes to the target compound. |

| Use of Benign Reagents | Often employs environmentally friendly and readily available reagents. | Aligns with the principles of green chemistry. |

Flow Chemistry Applications in Ethoxy-Difluorobenzene Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including fluorinated aryl ethers. rsc.org Key benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability.

In the synthesis of this compound, flow chemistry could be applied to:

Improve Reaction Efficiency: The rapid mixing and efficient heat transfer in a flow reactor can lead to shorter reaction times and higher yields compared to batch processes. mdpi.com

Enhance Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.

Facilitate Multi-step Syntheses: Multiple reaction steps can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates.

A flow synthesis of this compound could involve pumping a solution of a difluorophenol precursor and an ethoxylating agent through a heated reactor containing a packed-bed catalyst, allowing for a continuous and automated production process.

Table 3: Advantages of Flow Chemistry in Aryl Ether Synthesis

| Advantage | Description | Application to this compound Synthesis |

|---|---|---|

| Enhanced Process Control | Precise control over temperature, pressure, and residence time. | Optimization of reaction conditions to maximize yield and minimize byproduct formation. |

| Improved Safety | Small reactor volumes minimize the hazards of exothermic reactions and toxic reagents. | Safer handling of potentially hazardous fluorinated compounds and reactive intermediates. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. | Seamless transition from laboratory-scale synthesis to industrial production. |

| Integration of Processes | In-line purification and analysis can be integrated into the flow system. | Streamlined workflow and reduced manual handling. |

Synthesis of Key Precursors and Building Blocks Related to this compound

The synthesis of this compound typically proceeds through the preparation of a functionalized difluorobenzene intermediate, which is then subjected to an etherification reaction.

Preparation of Functionalized Difluorobenzene Intermediates

A common and crucial precursor for the synthesis of this compound is 2,5-difluorophenol (B1295083). This intermediate provides the difluorinated aromatic core with a hydroxyl group at the desired position for subsequent etherification.

One synthetic route to 2,5-difluorophenol starts from 1,4-difluorobenzene (B165170). The process can involve electrophilic aromatic substitution to introduce a functional group that can later be converted to a hydroxyl group. For instance, nitration of 1,4-difluorobenzene followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis can yield the desired difluorophenol. However, regioselectivity can be a challenge in these steps.

A more direct approach involves the ortho-lithiation of 1,4-difluorobenzene followed by reaction with an electrophilic oxygen source. thieme-connect.com Protecting the resulting hydroxyl group may be necessary for subsequent transformations.

Table 4: Synthetic Routes to 2,5-Difluorophenol

| Starting Material | Key Transformation(s) | Reagents and Conditions | Advantages/Disadvantages |

|---|---|---|---|

| 1,4-Difluorobenzene | Nitration, Reduction, Diazotization, Hydrolysis | HNO₃/H₂SO₄; Fe/HCl; NaNO₂/H₂SO₄; H₂O/heat | Multi-step process, potential for regioisomeric impurities. |

| 1,4-Difluorobenzene | Ortho-lithiation, Borylation, Oxidation | n-BuLi, B(OMe)₃, H₂O₂ | Good regioselectivity, but requires cryogenic conditions and organometallic reagents. |

| 3,5-Difluorobromobenzene | Hydroxylation | NaOH, CuI, ligand | Direct conversion, but may require specific catalysts and ligands. google.com |

Introduction of Ethoxy Moieties

Once the 2,5-difluorophenol precursor is obtained, the ethoxy group can be introduced through various etherification reactions. The choice of method often depends on the desired scale, functional group tolerance, and economic considerations.

Williamson Ether Synthesis: This is a classic and widely used method for preparing ethers. researchgate.netmasterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.orgrichmond.edu It involves the reaction of an alkoxide with an alkyl halide. In the context of this compound synthesis, 2,5-difluorophenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile and reacts with an ethyl halide (e.g., ethyl iodide, ethyl bromide) in an S(_N)2 reaction.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols. wikipedia.orgmdpi.comorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications with various ligands allow the reaction to proceed under milder conditions. For the synthesis of this compound, this would involve the reaction of a 1-halo-2,5-difluorobenzene derivative with sodium ethoxide in the presence of a copper catalyst.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-O bonds and has largely superseded the Ullmann condensation for many applications due to its milder reaction conditions and broader substrate scope. organic-chemistry.orgacs.orglibretexts.orgresearchgate.netresearchgate.net The synthesis of this compound via this method would involve the coupling of 1-bromo-2,5-difluorobenzene with ethanol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acs.org

Table 5: Comparison of Methods for the Introduction of Ethoxy Moieties

| Method | Reactants | Catalyst/Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2,5-Difluorophenol, Ethyl halide | Base (e.g., K₂CO₃, NaH) | Aprotic polar solvent (e.g., DMF, Acetone), 50-100 °C | Simple, widely applicable, but can be limited by the availability of the alkyl halide. |

| Ullmann Condensation | 1-Halo-2,5-difluorobenzene, Sodium ethoxide | Copper salt (e.g., CuI), Ligand (e.g., phenanthroline) | High-boiling polar solvent (e.g., DMF, Pyridine), >150 °C (traditional), milder with modern catalysts. | Can be effective for unactivated aryl halides, but often requires high temperatures and stoichiometric copper. |

| Buchwald-Hartwig C-O Coupling | 1-Bromo-2,5-difluorobenzene, Ethanol | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., Cs₂CO₃, K₃PO₄) | Anhydrous, inert atmosphere, 80-120 °C | Mild conditions, high functional group tolerance, broad scope, but catalysts and ligands can be expensive. |

Computational and Theoretical Studies of 2 Ethoxy 1,4 Difluorobenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethoxy-1,4-difluorobenzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to find its most stable arrangement of atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

DFT also provides insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and atomic charges. The molecular electrostatic potential map, for instance, can highlight the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules. In this compound, the oxygen atom of the ethoxy group and the fluorine atoms are expected to be regions of high electron density.

Table 1: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-311+G(d,p)) (Note: These are hypothetical values based on typical bond lengths and angles for similar compounds, as specific literature data for this molecule is not available.)

| Parameter | Predicted Value |

| C-F Bond Length | 1.35 Å |

| C-O (Aromatic) Bond Length | 1.37 Å |

| C-O (Ethyl) Bond Length | 1.43 Å |

| C-C (Aromatic) Bond Length | 1.39 Å |

| C-C (Ethyl) Bond Length | 1.52 Å |

| C-O-C Bond Angle | 118° |

| Aromatic C-C-F Bond Angle | 119° |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations.

The choice of the basis set is crucial in ab initio calculations as it describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets, such as Pople's 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost. For this compound, a basis set with polarization (d,p) and diffuse functions (+) is important to accurately model the lone pairs on the oxygen and fluorine atoms and the delocalized π-system of the benzene (B151609) ring.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound (Note: These are hypothetical values based on trends observed in analogous compounds.)

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (η) | 7.6 |

| Electronegativity (χ) | 4.7 |

| Global Electrophilicity (ω) | 1.45 |

Conformational Analysis and Intramolecular Interactions

The ethoxy group in this compound is flexible, allowing for different spatial orientations or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds, particularly the C(aromatic)-O and O-C(ethyl) bonds.

Computational methods can identify the most stable conformers (energy minima) and the transition states for their interconversion. For ethoxybenzene, a planar conformer is generally the most stable. In this compound, the presence of fluorine atoms may influence the conformational preference through steric and electronic interactions. Intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions between the ethoxy group and the fluorine atoms, can also play a role in stabilizing certain conformations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy profile for a reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Computational methods can pinpoint the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. This level of detail is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, each vibrational mode can be assigned to a specific peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly valuable for interpreting complex NMR spectra and confirming the connectivity and environment of atoms within the molecule.

Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound (Note: Predicted values are illustrative of what would be expected from calculations. Experimental values are hypothetical.)

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR Frequency (C-F stretch) | 1250 cm⁻¹ | 1245 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂) | 4.1 ppm | 4.0 ppm |

| ¹³C NMR Chemical Shift (C-O) | 150 ppm | 149 ppm |

| ¹⁹F NMR Chemical Shift | -120 ppm | -119 ppm |

This close correlation between predicted and experimental spectroscopic data provides strong evidence for the accuracy of the computational models and a deeper understanding of the molecular structure and properties of this compound.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural and mechanistic analysis of organic molecules, including 2-Ethoxy-1,4-difluorobenzene. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a significant advantage for probing the electronic environment and connectivity within the molecule. nih.govazom.com Advanced NMR techniques can be employed to study the kinetics and mechanisms of reactions involving this compound, such as its formation via nucleophilic aromatic substitution (SNAr). springernature.com

In mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time, identifying and characterizing transient intermediates. For instance, in the synthesis of this compound from 1,2,4-trifluorobenzene (B1293510) and sodium ethoxide, NMR could potentially detect the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions. nih.govscienceinfo.com However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, a hypothesis that can be investigated using kinetic isotope effects measured by NMR. nih.govrsc.org

The wider chemical shift range of ¹⁹F NMR is particularly useful for resolving signals from different fluorine-containing species in a reaction mixture, providing a clear window into the reaction's progress. azom.com Furthermore, heteronuclear correlation experiments, such as ¹H-¹⁹F and ¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation), can establish long-range couplings, providing invaluable information for the unambiguous assignment of aromatic protons and carbons, and confirming the regiochemistry of substitution.

| NMR Technique | Application for this compound | Potential Insights |

| ¹⁹F NMR | Monitoring the synthesis of this compound. | Real-time tracking of reactant consumption and product formation; identification of fluorinated byproducts. |

| ¹H-¹⁹F HOESY | Studying through-space interactions between the ethoxy group and the fluorine atoms. | Information on the preferred conformation of the ethoxy group relative to the aromatic ring. |

| 2D INADEQUATE | Tracing the complete carbon skeleton of the molecule. | Unambiguous assignment of all carbon atoms, including those in the aromatic ring. |

| Diffusion Ordered Spectroscopy (DOSY) | Analyzing mixtures containing this compound without prior separation. | Differentiating between species in a reaction mixture based on their diffusion coefficients. |

Isotopic Labeling Applications in NMR

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to elucidate reaction mechanisms and to probe the structure and dynamics of molecules. nih.govsigmaaldrich.com For this compound, the strategic incorporation of isotopes such as ¹³C, ¹⁵N (if applicable in a derivative), and ²H (deuterium) can provide information that is otherwise difficult to obtain.

A key application of isotopic labeling is in the study of kinetic isotope effects (KIEs). By synthesizing this compound with a ¹³C label at the C1 position (the carbon bearing the ethoxy group), one could measure the ¹²C/¹³C KIE for its formation reaction. nih.gov A significant KIE would provide strong evidence for a concerted SNAr mechanism, where the C-O bond is formed concurrently with the C-F bond cleavage. springernature.comnih.gov A new NMR-based method leverages the high sensitivity of ¹⁹F NMR to quantitate the degree of isotopic fractionation, making KIE measurements more accessible. nih.gov

Deuterium labeling can be used to simplify complex proton NMR spectra and to study the dynamics of the ethoxy group. For example, selective deuteration of the ethyl group could help in assigning specific proton resonances and in studying the rotational dynamics of the methyl and methylene (B1212753) groups through relaxation measurements.

| Isotope | Position of Label | NMR Experiment | Information Gained |

| ¹³C | C1 position of the benzene (B151609) ring | ¹⁹F-detected ¹³C NMR | Determination of the ¹²C/¹³C kinetic isotope effect for the SNAr formation reaction. |

| ²H | Ethyl group of the ethoxy moiety | ¹H and ²H NMR | Simplification of the ¹H NMR spectrum; investigation of the conformational dynamics of the ethoxy group. |

| ¹⁵N | In a nitrogen-containing derivative (e.g., an amino group is introduced) | ¹⁵N NMR | Probing the electronic effects of the difluorinated ethoxybenzene moiety on the nitrogen atom. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions. ksu.edu.sayoutube.com For this compound, these techniques can confirm the presence of key structural features and track its formation or subsequent transformations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage, the C-F stretching of the fluoroaromatic system, and the various vibrations of the benzene ring. scilit.comias.ac.in The aromatic C-H stretching vibrations would appear at frequencies above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group would be observed below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands that is unique to the molecule and can be used for its identification.

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. ksu.edu.sa Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are expected to give rise to strong Raman signals.

Both IR and Raman spectroscopy can be used for real-time reaction monitoring. uvic.ca For example, in the synthesis of this compound, one could monitor the disappearance of the characteristic vibrational bands of the starting material (e.g., 1,2,4-trifluorobenzene) and the appearance of the bands corresponding to the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Confirms the presence of the ethoxy group. |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Characteristic of the benzene ring. |

| C-O-C Asymmetric Stretch | 1250-1200 | Weak | Confirms the ether linkage. |

| C-F Stretch | 1300-1100 | Moderate | Confirms the presence of fluorine atoms on the aromatic ring. |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an invaluable tool for the identification of reaction products and, in some cases, transient reaction intermediates. researchgate.net For the study of this compound, MS can be used to confirm its molecular weight and to gain insights into the mechanisms of its formation.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide structural information. For example, the loss of an ethyl group or an ethoxy group would result in fragment ions that can help to confirm the structure of the molecule.

Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is particularly well-suited for the detection of charged reaction intermediates. nih.gov In the synthesis of this compound via an SNAr reaction, ESI-MS could potentially be used to detect the Meisenheimer complex intermediate if it is sufficiently stable. scienceinfo.com The high sensitivity of mass spectrometry makes it possible to detect even low concentrations of such intermediates. nih.gov

The coupling of mass spectrometry with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS) is a powerful combination for the analysis of reaction mixtures. nih.gov This allows for the separation of the components of the mixture before they are introduced into the mass spectrometer, facilitating the identification of the desired product, as well as any byproducts or unreacted starting materials.

| Ionization Technique | Analyte | Information Obtained |

| Electron Ionization (EI) | This compound | Molecular weight and fragmentation pattern for structural elucidation. |

| Electrospray Ionization (ESI) | Reaction mixture for the synthesis of this compound | Detection of charged intermediates, such as a Meisenheimer complex. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Crude reaction product | Separation and identification of this compound and any volatile impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction mixture | Separation and identification of less volatile components, including starting materials, products, and byproducts. |

X-ray Crystallography of this compound Derivatives to Elucidate Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of crystalline derivatives allows for the detailed elucidation of its solid-state structure and intermolecular interactions.

By introducing functional groups that promote crystallization, such as carboxylic acids, amides, or metal-coordinating ligands, it is possible to obtain derivatives of this compound that are amenable to X-ray diffraction analysis. The resulting crystal structure would provide precise information about bond lengths, bond angles, and torsion angles within the molecule. This can reveal, for example, the preferred conformation of the ethoxy group relative to the difluorobenzene ring in the solid state.

Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. wikipedia.org Understanding these interactions is crucial for predicting and controlling the physical properties of the material, such as its melting point, solubility, and polymorphism. For derivatives of this compound, one might expect to observe C-H···F hydrogen bonds or interactions involving the aromatic π-system.

The detailed structural information obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule, leading to a more accurate understanding of its electronic properties and reactivity.

| Derivative of this compound | Potential Crystallization Method | Structural Information to be Gained | Potential Intermolecular Interactions |

| A carboxylic acid derivative | Slow evaporation from a suitable solvent | Conformation of the ethoxy group, planarity of the benzene ring, precise bond lengths and angles. | Hydrogen bonding between carboxylic acid groups, C-H···F interactions. |

| A co-crystal with a halogen bond donor | Co-crystallization from solution | Geometry of halogen bonding involving the fluorine atoms. | Halogen bonds, π-π stacking. |

| A metal complex | Reaction with a metal salt | Coordination geometry around the metal center, influence of coordination on the conformation of the this compound ligand. | Coordinate bonds, ion pairing interactions. |

Applications of 2 Ethoxy 1,4 Difluorobenzene As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Scaffolds

2-Ethoxy-1,4-difluorobenzene serves as a foundational precursor for creating more elaborate fluorinated building blocks, most notably substituted 2,5-difluoroaniline (B146615) derivatives. These anilines are not typically synthesized in a single step but are derived through a common and reliable reaction sequence. The process generally begins with the nitration of the benzene (B151609) ring, which is directed by the existing substituents. This is followed by a reduction of the newly introduced nitro group to form the corresponding aniline (B41778).

This transformation is critical because the resulting aniline derivative is a versatile intermediate for constructing larger, more complex molecular frameworks. The amino group provides a reactive site for a wide array of subsequent reactions, including amide bond formation, diazotization, and, crucially, the construction of heterocyclic rings.

Table 1: Representative Transformation of this compound

| Step | Reaction | Reagents | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-1,4-difluoro-5-nitrobenzene |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | 4-Ethoxy-2,5-difluoroaniline (B8713445) |

This multi-step conversion highlights the role of this compound not as a direct component of the final scaffold, but as a key starting material for a more functionalized and synthetically useful building block.

Synthesis of Fluorinated Heterocyclic Compounds

The true synthetic utility of intermediates derived from this compound is most evident in the synthesis of fluorinated heterocyclic compounds. The 4-ethoxy-2,5-difluoroaniline intermediate is particularly significant in the construction of the quinolone ring system, which forms the core of many important bioactive molecules.

The formation of the quinolone core can be achieved through classic cyclization strategies, such as the Gould-Jacobs reaction. In this approach, the aniline derivative is reacted with a suitable three-carbon component, like diethyl ethoxymethylenemalonate (EMME). This sequence involves an initial nucleophilic substitution, followed by a thermally induced cyclization and subsequent saponification and decarboxylation to yield the foundational 6,9-difluoro-8-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The fluorine atom at the C-6 position and the ethoxy group at C-8 are direct remnants of the initial building block, demonstrating a clear synthetic lineage.

While this compound is a versatile precursor for certain types of heterocycles, its application in the direct synthesis of furan, triazole, and triazine derivatives is not widely documented in scientific literature. The synthetic routes to these specific heterocyclic systems often rely on different precursor molecules and reaction pathways. The primary documented utility of this compound-derived intermediates remains concentrated on the synthesis of quinolone and related fused heterocyclic systems.

Intermediate in Materials Science: Polymers, Liquid Crystals, and Optoelectronic Materials

Difluorobenzene derivatives are of significant interest in materials science due to their inherent properties, such as thermal stability, chemical resistance, and the strong dipole moment conferred by the carbon-fluorine bonds. These characteristics are highly desirable for creating advanced polymers, liquid crystals, and optoelectronic materials.

In the realm of high-performance polymers, difluorinated aromatic compounds can be used as monomers in the synthesis of poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional mechanical strength and stability at high temperatures. The synthesis typically involves a nucleophilic aromatic substitution polymerization, where a difluorinated monomer is reacted with a bisphenol under basic conditions. The fluorine atoms serve as excellent leaving groups in this polymerization process.

For liquid crystals, the rigid core of the difluorobenzene unit, combined with the dipole moment from the C-F bonds, is advantageous for creating materials with specific dielectric anisotropies, which is a critical property for display technologies. The ethoxy group in this compound can serve as a terminal group on the liquid crystal mesogen, influencing its melting point and liquid crystalline phase behavior.

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Role of Difluorobenzene Unit | Key Properties Influenced |

| Poly(aryl ether ketone)s | Monomer in nucleophilic substitution polymerization | Thermal stability, chemical resistance |

| Liquid Crystals | Component of the rigid mesogenic core | Dielectric anisotropy, phase behavior |

| Optoelectronic Materials | Building block for conjugated polymers | Electronic properties, stability |

Scaffold for Bioactive Molecules

The most prominent application of this compound as a building block is in the synthesis of scaffolds for bioactive molecules, particularly fluoroquinolone antibacterials. The synthetic methodology allows for the systematic construction of a diverse range of molecules based on this core structure.

Using the widely recognized antibacterial agent Ciprofloxacin as an example, the synthetic pathway illustrates the strategic importance of the difluorinated aromatic core. The synthesis begins with a derivative of this compound, which is first converted to the corresponding difluoroaniline. This aniline is then used to construct the quinolone ring. The final key steps involve the nucleophilic aromatic substitution at the C-7 position of the quinolone ring, where the fluorine atom is displaced by a piperazine (B1678402) moiety. This reaction is a classic example of SNAr, where the electron-withdrawing nature of the quinolone system activates the C-F bond for substitution.

Table 3: Synthetic Methodology for Fluoroquinolone Scaffolds

| Step | Transformation | Description |

| 1 | Aniline Formation | Nitration and subsequent reduction of this compound. |

| 2 | Quinolone Ring Formation | Cyclization of the resulting aniline with a malonic ester derivative (e.g., Gould-Jacobs reaction). |

| 3 | Side Chain Introduction | Nucleophilic aromatic substitution at the C-7 position with a desired amine (e.g., piperazine). |

| 4 | Final Modification | Modification of other functional groups as needed to generate chemical diversity. |

This modular approach, which hinges on the reactivity of the fluorinated benzene ring, allows chemists to introduce a wide variety of substituents, thereby creating large libraries of compounds based on a common scaffold.

Design and Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, the scaffolds derived from it can be readily elaborated to produce chiral derivatives. In the context of fluoroquinolones, chirality is often introduced in the side chain attached to the core scaffold. For example, the synthesis of ofloxacin, a chiral fluoroquinolone, involves the use of a chiral building block to construct the fused oxazine (B8389632) ring system.

The asymmetric synthesis of these derivatives can be achieved through several established strategies:

Chiral Pool Synthesis: Employing an enantiomerically pure starting material, such as (R)- or (S)-alaninol, to build the chiral side chain or an adjacent ring system. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective reaction, which is then removed in a later step.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Resolution: Synthesizing the molecule as a racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

These methods allow for the preparation of single-enantiomer drugs, which is critical as different enantiomers can have vastly different biological properties. nih.gov The achiral scaffold derived from this compound provides the essential fluorinated aromatic core, onto which these complex chiral elements can be synthetically installed.

Future Directions and Emerging Research Opportunities

Sustainable and Green Synthesis of Fluorinated Ethers

The growing emphasis on environmentally responsible chemistry necessitates the development of greener synthetic routes for fluorinated compounds. dovepress.com Traditional methods for creating aryl fluorides, such as the Balz–Schiemann and halex reactions, often require harsh conditions, high temperatures, or produce significant waste. dovepress.com Future research will likely focus on alternatives that align with the principles of green chemistry. nih.govjctjournal.com

Key research avenues include:

Mechanochemistry: A mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) has been developed, offering a rapid and environmentally friendly alternative to solution-based methods. This approach avoids the need for high-boiling, toxic solvents and can be performed under ambient conditions. Adapting such solvent-free techniques for the synthesis of 2-ethoxy-1,4-difluorobenzene and related ethers could significantly reduce the environmental impact of their production.

Catalytic Approaches: The use of catalysts is a core principle of green chemistry, as it can lower the energy requirements of reactions. jctjournal.com High-temperature fluorination catalyzed by copper(II) fluoride (CuF₂) represents one such approach for converting aromatics into monofluoroaromatics. researchgate.net Exploring milder catalytic systems for both the fluorination and etherification steps is a crucial goal.

Safer Solvents and Reagents: A primary goal of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives like water or supercritical CO₂. nih.govjctjournal.com Research into synthetic routes for fluorinated ethers that operate in these benign media is highly desirable. Furthermore, developing processes that utilize safer, more easily handled fluorinating agents continues to be a priority. sciencedaily.comeurekalert.org

Recent advancements in green chemistry for synthesizing other types of fluorinated compounds, such as the development of an eco-friendly process for producing sulfonyl fluorides with non-toxic by-products, highlight the potential for innovation in this area. sciencedaily.comeurekalert.org

Development of Novel Reactivity Modes for Aromatic Difluorinated Systems

The presence of two carbon-fluorine (C–F) bonds in systems like this compound opens the door to novel chemical transformations. While the C–F bond is the strongest single bond in organic chemistry, significant progress has been made in its selective activation. mdpi.com

Emerging areas of reactivity include:

Catalytic C–F Bond Functionalization: Transition metal catalysis is a powerful tool for the activation and transformation of C–F bonds in fluoroaromatics. mdpi.comresearchgate.net Various catalytic systems have been developed for this purpose, enabling cross-coupling and other functionalization reactions. Defluorinative functionalization can be an advantageous strategy for transforming readily available polyfluorinated materials into more complex and valuable fluorinated products. nih.gov

| Catalyst System | Reactant Type | Transformation | Reference |

| Nickel (II) complexes with bidentate phosphine (B1218219) ligands | Grignard reagents | Defluorocoupling | mdpi.com |

| Palladium complexes (e.g., DPPF-PdCl₂) | Aryl Grignard reagents | Selective mono-substitution | mdpi.com |

| Palladium(0)BrettPhos | - | Regioselective C-F activation | mdpi.com |

| Iron-based catalysts | B₂pin₂ | Boration | mdpi.com |

Selective C–H Bond Activation: In addition to C–F bonds, the C–H bonds on the aromatic ring can be targeted for functionalization. Computational and experimental studies have shown that fluorine substitution significantly impacts the strength of both C–H bonds and the metal-carbon (M–C) bonds formed during C–H activation. researchgate.net Specifically, the presence of ortho-fluorine substituents has a strong stabilizing effect on the M–C bond, a phenomenon that can be exploited to control the regioselectivity of C–H functionalization reactions. researchgate.net

Photocatalysis and Radical Reactions: Visible-light photoredox catalysis has emerged as a powerful method for generating radical species under mild conditions. This approach has been used for the difluoromethylation of aromatic compounds, showcasing a reactivity mode distinct from traditional polar reactions. mdpi.com Exploring the photocatalytic activation of this compound could unlock new pathways for derivatization through radical intermediates.

Integration into Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. nih.gov Fluorinated compounds, including this compound, are particularly well-suited for these platforms.

Automated Synthesis: Flow chemistry and automated synthesizers offer precise control over reaction conditions and enable the rapid production of compound libraries. researchgate.net This technology has been successfully applied to the synthesis of fluorinated organic compounds, including the challenging late-stage incorporation of fluorine-18 (B77423) for positron-emission-tomography (PET) tracers. nih.govnih.govsemanticscholar.org Such automated systems could be adapted for the synthesis and subsequent functionalization of this compound, allowing for the efficient exploration of its chemical space.

High-Throughput Screening (HTS): The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus provide a powerful tool for HTS. ¹⁹F NMR-based screening offers significant advantages over proton (¹H) NMR, including a lack of spectral overlap with most biological molecules and reagents, which permits the screening of large, complex mixtures and allows for fully automated spectral analysis. acs.orgnih.govresearchgate.net Methods like FAXS (fluorine chemical shift anisotropy and exchange for screening) leverage these properties for rapid and sensitive detection of molecular interactions, making fluorinated scaffolds like this compound valuable as probes or library components in drug discovery. acs.orgnih.gov

Exploration of this compound in Catalysis and Method Development

Beyond being a target for new synthetic methods, this compound has potential applications as a tool in the development of new catalytic processes.

Benchmark Substrate: The presence of multiple, electronically distinct reaction sites (two C–F bonds, two C–H bonds, and an ether linkage) makes it an excellent substrate for testing the selectivity and efficiency of new catalytic systems. Developing catalysts that can selectively functionalize one specific C–F or C–H bond in the presence of the others is a significant challenge and a key goal in modern synthetic chemistry. mdpi.com

Specialized Solvent: Difluorinated aromatics possess unique physical properties. For instance, 1,2-difluorobenzene (B135520) is used as a weakly coordinating solvent with a relatively high dielectric constant in the electrochemical analysis of transition metal complexes. wikipedia.org Its chemical inertness and unique solvent characteristics make it suitable for studying highly electrophilic or cationic organometallic species. wikipedia.org this compound could be explored for similar applications, where its specific polarity, coordinating ability, and temperature range might offer advantages in certain catalytic or electrochemical systems.

Advanced Computational Chemistry for Deeper Predictive Understanding

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental design and accelerating discovery.

Density Functional Theory (DFT): DFT calculations are widely used to predict the ground-state and excited-state geometries, electronic properties (such as HOMO/LUMO energies), and reaction energetics of organic molecules. acs.orgnih.govresearchgate.net For fluorinated systems like this compound, DFT can be used to:

Model the influence of the ethoxy and fluorine substituents on the aromatic ring's electron distribution.

Calculate C–F and C–H bond dissociation energies to predict the most likely sites for radical attack.

Simulate reaction pathways and transition states for C–F or C–H activation, helping to elucidate mechanisms and rationalize experimental outcomes. nih.gov

Predict the binding energies of the molecule to metal catalysts or as a ligand in organometallic complexes. acs.org

Machine Learning and AI: The increasing availability of large chemical datasets has enabled the use of machine learning (ML) and artificial intelligence (AI) to predict chemical reactivity and properties. chemrxiv.org Specialized deep learning models have been developed specifically to predict the effect of fluorine substitution on a molecule's biological activity. researchgate.net By generating experimental data on the reactivity of this compound and its derivatives, researchers can contribute to the training of more sophisticated and accurate predictive models. These models can then be used to rapidly screen virtual libraries of related compounds for desired properties, prioritizing the most promising candidates for synthesis. chemrxiv.org

Q & A

Q. What are the primary synthetic routes for 2-Ethoxy-1,4-difluorobenzene, and how can regioselectivity be controlled during substitution reactions?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or nucleophilic displacement of halogen atoms. For example, introducing the ethoxy group via alkoxylation using NaOEt/Cu catalysis under anhydrous conditions can ensure regioselectivity at the ortho position relative to fluorine substituents. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirming regiochemistry with NMR (δ -110 to -120 ppm for meta-F) is critical. Contaminants like residual halides should be removed via column chromatography (SiO, gradient elution) .

Q. How can spectroscopic techniques (NMR, GC-MS) differentiate this compound from structural isomers?

- Methodological Answer :

- NMR : The ethoxy group (-OCHCH) produces a triplet (δ 1.3–1.5 ppm, CH) and quartet (δ 3.7–4.0 ppm, OCH).

- NMR : Distinct shifts for fluorine atoms at positions 1 and 4 (δ -115 to -125 ppm) vs. other isomers.

- GC-MS : Base peak at m/z 158 (M) with fragmentation patterns (e.g., loss of -OCHCH fragment at m/z 113). Use polar columns (e.g., DB-5MS) to resolve isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N) to prevent degradation.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

Q. How does the electronic effect of fluorine substituents influence the stability and reactivity of this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, reducing susceptibility to electrophilic attack. This stabilizes the compound against oxidation but enhances nucleophilic aromatic substitution (NAS) at positions ortho to fluorine. Computational studies (DFT, B3LYP/6-31G*) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer :

- DOE Approach : Use a factorial design to test variables: temperature (80–120°C), catalyst loading (CuI, 5–15 mol%), and solvent polarity (DMF vs. THF). Analyze yields via HPLC (C18 column, MeCN:HO 70:30).

- Byproduct Identification : LC-MS/MS can detect dimers (m/z 315) or dehalogenated products. Optimize quenching steps (e.g., rapid cooling to -20°C) to suppress side reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (Gaussian 16, MP2/cc-pVTZ).

- Crystallography : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction (e.g., CCDC deposition).

- Meta-Analysis : Systematically review literature using tools like SciFinder, filtering for peer-reviewed studies with raw spectral data .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSPR Models : Use EPI Suite to estimate biodegradability (BIOWIN < 2.5 indicates low degradation).

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (PDB ID: 1TQN) to assess metabolic pathways.

- Ecotoxicity : Predict LC values for aquatic organisms using ECOSAR v2.2 .

Q. What advanced techniques characterize the thermal decomposition products of this compound?

- Methodological Answer :

- TGA-FTIR : Monitor mass loss (10°C/min, N atmosphere) and identify gaseous products (e.g., HF at 4000 cm).

- Py-GC/MS : Flash pyrolysis at 800°C detects aromatic fragments (e.g., difluorobenzene at m/z 112).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (E) from DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.